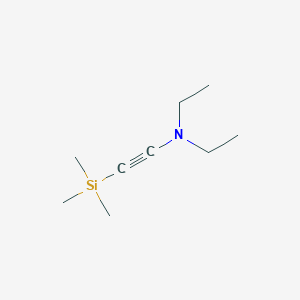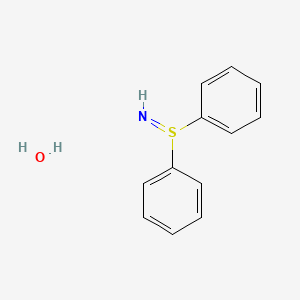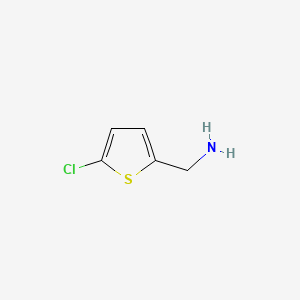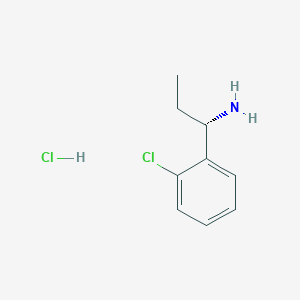
(1S)-1-(2-Chlorophenyl)propylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound might also have one or more common names.
Synthesis Analysis
This would involve a detailed description of how to synthesize the compound from readily available starting materials. The description would include all necessary reagents, the reaction conditions (such as temperature and solvent), and the steps of the procedure.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including the types of bonds (covalent, ionic, etc.) and their arrangement in three-dimensional space. Techniques such as X-ray crystallography might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents.Wissenschaftliche Forschungsanwendungen
Antibacterial and Antioxidant Properties
(1S)-1-(2-Chlorophenyl)propylamine hydrochloride has been investigated for its potential antibacterial and antioxidant properties. A study synthesized various amine oxalates, including those derived from (1S)-1-(2-Chlorophenyl)propylamine, and evaluated their antibacterial and antioxidant activities. Some compounds exhibited significant antibacterial activity, although they generally did not neutralize superoxide radicals (Arutyunyan et al., 2012).
Pharmacological Research Tool
The compound has been identified as a nonpeptidic agonist of the urotensin-II receptor, a target of interest in pharmacological research. This discovery is significant for the development of new pharmacological tools and potential drug leads, with the enantiopure (+)- and (-)- forms of the compound showing differing activities at the receptor (Croston et al., 2002).
Spectroscopic and Crystallographic Characterization
The compound has been a subject of spectroscopic and crystallographic studies, particularly in the context of cathinone derivatives. These studies are crucial for understanding the structural and chemical properties of the compound and related substances (Kuś et al., 2016).
Synthesis of Novel Compounds
The compound has been used in the synthesis of new chemical entities. For instance, it has been involved in the creation of hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes, which have applications in various chemical processes (Warad et al., 2010).
Electrochemical Oxidation Studies
It has also been studied for its electrochemical properties, particularly in the context of amino-substituted triphenylamine derivatives. These studies contribute to the understanding of electrochemical behaviors of such compounds (Chiu et al., 2005).
Pharmaceutical Manufacturing
The compound is relevant in the synthesis of pharmaceuticals, such as in the improved industrial synthesis of the antidepressant sertraline. This synthesis process highlights the compound's utility in creating high-purity pharmaceutical ingredients (Vukics et al., 2002).
Safety And Hazards
This would include a discussion of any risks associated with handling the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions.
Zukünftige Richtungen
This would involve a discussion of areas for future research. For example, if the compound has medicinal properties, future directions might include developing more effective synthesis methods, studying the compound’s mechanism of action in more detail, or conducting clinical trials.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
(1S)-1-(2-chlorophenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSXIQCQWGYRDC-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467968 |
Source


|
| Record name | (1S)-1-(2-Chlorophenyl)propylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2-Chlorophenyl)propylamine hydrochloride | |
CAS RN |
873893-94-8 |
Source


|
| Record name | (1S)-1-(2-Chlorophenyl)propylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

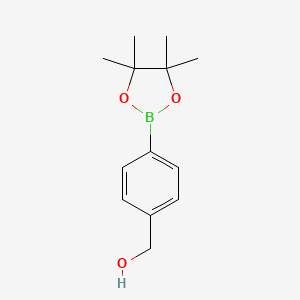
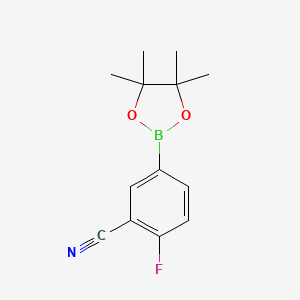
![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1354165.png)
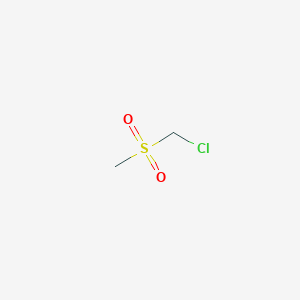
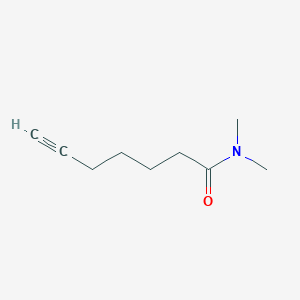
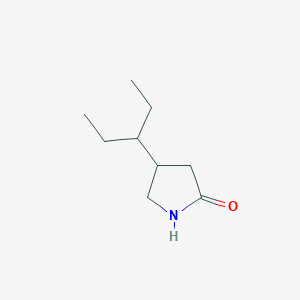
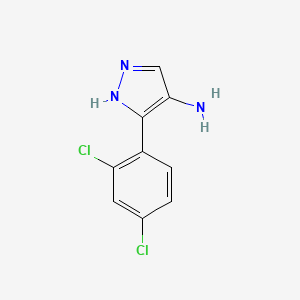
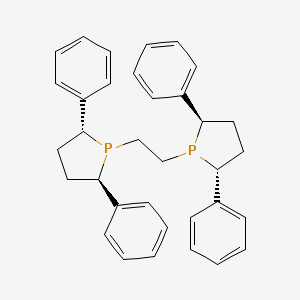
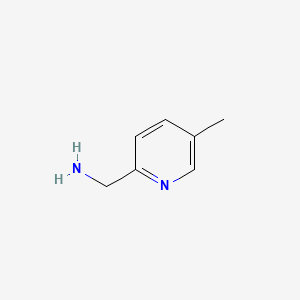
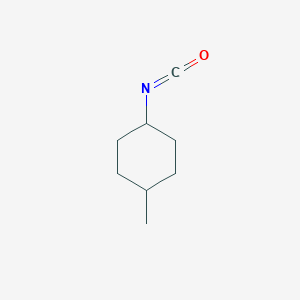
![Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B1354181.png)
